2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile
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Overview
Description
2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile is an organic compound used as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the production of Baricitinib, a medication used to treat rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile typically involves the reaction of azetidine-3-ol hydrochloride with ethanesulfonyl chloride. This reaction is performed in a biphasic solution comprising an organic phase (such as tetrahydrofuran) and an aqueous phase, maintained at room temperature or slightly below (around 20°C). The reaction is monitored until completion, usually within 1 to 5 hours .
Industrial Production Methods
For industrial production, the process is scaled up while maintaining similar reaction conditions. The organic layer is removed by distillation, and the aqueous layer is extracted with solvents like toluene. The product can be recrystallized to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a precursor in the synthesis of pharmaceuticals like Baricitinib.
Industry: In the production of fine chemicals and advanced materials
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of Baricitinib, it contributes to the formation of the active moiety that inhibits Janus kinase (JAK) enzymes, thereby modulating immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Ethylsulfonyl)azetidin-3-ylidene]acetonitrile
- 2-[1-(Methylsulfonyl)azetidin-3-ylidene]acetonitrile
- 2-[1-(Propylsulfonyl)azetidin-3-ylidene]acetonitrile
Uniqueness
2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various pharmaceuticals. Its ethanesulfonyl group provides distinct reactivity compared to other sulfonyl derivatives, making it valuable in medicinal chemistry .
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(1-ethylsulfonylpyrrolidin-3-ylidene)acetonitrile |
InChI |
InChI=1S/C8H12N2O2S/c1-2-13(11,12)10-6-4-8(7-10)3-5-9/h3H,2,4,6-7H2,1H3 |
InChI Key |
XEIUAFPQCRCAFO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(=CC#N)C1 |
Origin of Product |
United States |
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